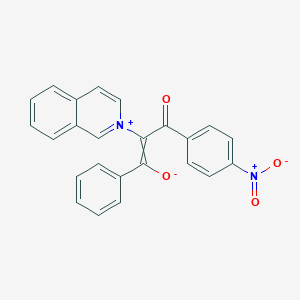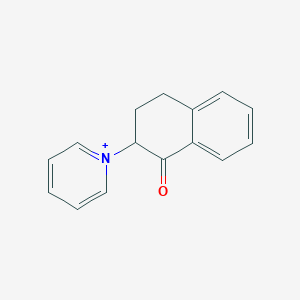![molecular formula C27H29N3O8 B280558 3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential therapeutic applications. It is commonly referred to as HN-1, and it has been the subject of scientific research due to its unique properties.
作用机制
HN-1 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. HN-1 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. Additionally, HN-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
HN-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress. HN-1 has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
实验室实验的优点和局限性
HN-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, HN-1 has been shown to have a favorable toxicity profile, with low toxicity in animal studies. However, HN-1 has limited solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for HN-1 research. One direction is the development of HN-1 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of HN-1 and its effects on various signaling pathways. Future studies should also focus on improving the solubility of HN-1 to facilitate its use in lab experiments. Finally, the development of novel derivatives of HN-1 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, HN-1 is a complex compound with potential therapeutic applications. Its unique properties have made it the subject of scientific research in the areas of cancer, inflammation, and neuroprotection. The synthesis method for HN-1 is complex, and it exerts its effects through multiple mechanisms of action. HN-1 has several advantages and limitations for lab experiments, and future directions for research include drug development, elucidation of mechanisms of action, and improvement of solubility.
合成方法
HN-1 is a complex compound that requires a multi-step synthesis method. The synthesis method involves the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-nitrophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. This intermediate is then reacted with ethylenediamine and 2-hydroxybenzoyl chloride to form HN-1.
科学研究应用
HN-1 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. HN-1 has been studied in vitro and in vivo for its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress.
属性
分子式 |
C27H29N3O8 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC 名称 |
3-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-15(2)38-27(34)23-17(4)29-16(3)22(24(23)18-8-7-9-19(14-18)30(35)36)26(33)37-13-12-28-25(32)20-10-5-6-11-21(20)31/h5-11,14-15,24,29,31H,12-13H2,1-4H3,(H,28,32) |
InChI 键 |
DSYJELXGDBWBPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
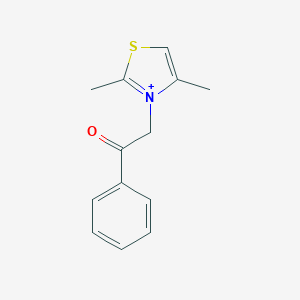
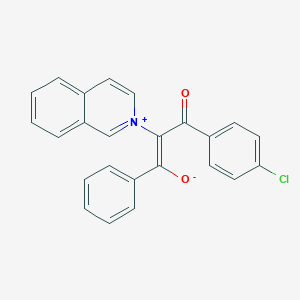

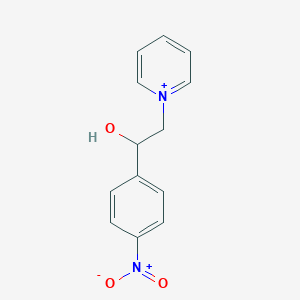
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
